

Quantitative Data Summary of 7,4'-Dihydroxyflavone (7,4'-DHF) Bioactivity

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Compound Focus: 7,4'-Dihydroxyflavone

CAS No.: 2196-14-7

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The table below summarizes key quantitative findings from various studies on 7,4'-DHF.

Bioactivity / Parameter	Experimental System	Result / IC ₅₀ / Effect	Citation
MUC5AC Inhibition	PMA-stimulated NCI-H292 human airway epithelial cells	IC ₅₀ : 1.4 μM (mRNA & protein)	[1] [2]
CBR1 Inhibition	In vitro enzyme assay	IC ₅₀ : 0.28 μM	[2]
Eotaxin/CCL11 Inhibition	Constitutive production in HFL-1 human fetal lung fibroblasts	Significant suppression at 10 μM	[2]
Anti-inflammatory Cytokine Reduction	Human EoE esophagus biopsy ex-vivo culture	Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant	[3] [4]
Gene Expression Modulation	Human EoE esophagus biopsy ex-vivo culture	Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 mRNA levels	[3] [4]
MUC5AC Secretion (In Vivo)	Murine asthma model (OVA-sensitized)	Marked reduction in BAL fluid at 6 μg dose (oral, 4 wks)	[1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating 7,4'-DHF's effects.

Protocol 1: Inhibition of MUC5AC Gene Expression and Mucin Production in Airway Epithelial Cells

This protocol is adapted from studies using the human pulmonary epithelial cell line NCI-H292 [1].

- **1. Cell Culture:**

- **Cell Line:** NCI-H292 human pulmonary mucoepidermoid carcinoma cells.
- **Medium:** RPMI 1640 medium, supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM).
- **Conditions:** Maintain cells at 37°C in a humidified, 5% CO₂ incubator.
- **Seeding:** Plate cells in 24-well tissue culture plates at a seeding density of 1x10⁴ cells/well.

- **2. Serum Deprivation & Compound Treatment:**

- **Deprivation:** Wash cells twice with PBS and re-culture in serum-free RPMI 1640 (or RPMI 1640 with 0.2% FCS) for 24 hours.
- **Pre-treatment:** Pre-treat cells with 7,4'-DHF (dissolved in DMSO, with final DMSO concentration ≤0.1%) or vehicle control (buffer) for 30 minutes.
- **Stimulation:** Stimulate cells with Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL in serum-free medium for 24 hours to induce MUC5AC.

- **3. Sample Collection:**

- **Supernatant:** Collect culture supernatants for analysis of secreted MUC5AC protein.
- **Cell Lysates:** Lyse cells with a buffer (e.g., 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) for analysis of intracellular MUC5AC protein. Determine protein concentration using an assay like Bradford or BCA.
- **Total RNA:** Isolate total RNA from cells using a reagent like TRIzol for MUC5AC mRNA measurement.

- **4. Analysis:**

- **MUC5AC Protein (ELISA):** Use an indirect ELISA. Coat samples on a 96-well plate, incubate with a mouse monoclonal MUC5AC primary antibody (e.g., clone ab3649), followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm [1].

- **MUC5AC mRNA (RT-PCR):** Perform RT-PCR on isolated RNA. Primer sequences for human MUC5AC can be found in the literature [1].

Protocol 2: Ex-vivo Validation of Anti-inflammatory Effects in Human Esophagus Biopsies

This protocol is based on a study using biopsy samples from patients with Eosinophilic Esophagitis (EoE) [3] [4].

- **1. Tissue Acquisition & Culture:**
 - **Source:** Obtain human esophagus biopsy specimens from patients with EoE (with appropriate ethical approval).
 - **Culture:** Place biopsy samples in culture medium with or without 7,4'-DHF for a defined period.
- **2. Analysis of Inflammatory Markers:**
 - **Protein Level (ELISA):** Collect culture supernatants. Measure levels of pro-inflammatory cytokines (TNF- α , IL-6, IL-8, IL-1 β) using commercial sandwich ELISA kits according to the manufacturer's instructions [3] [4].
 - **Gene Expression (qRT-PCR):** Isolate total RNA from the cultured biopsy samples. Perform quantitative real-time PCR (qRT-PCR) to analyze gene expression levels of targets like TNF- α , IL1- β , IL-6, CCND, and MAPK1. Normalize data to housekeeping genes (e.g., GAPDH, β -actin) [3].

Protocol 3: Investigating Mechanism via Western Blotting

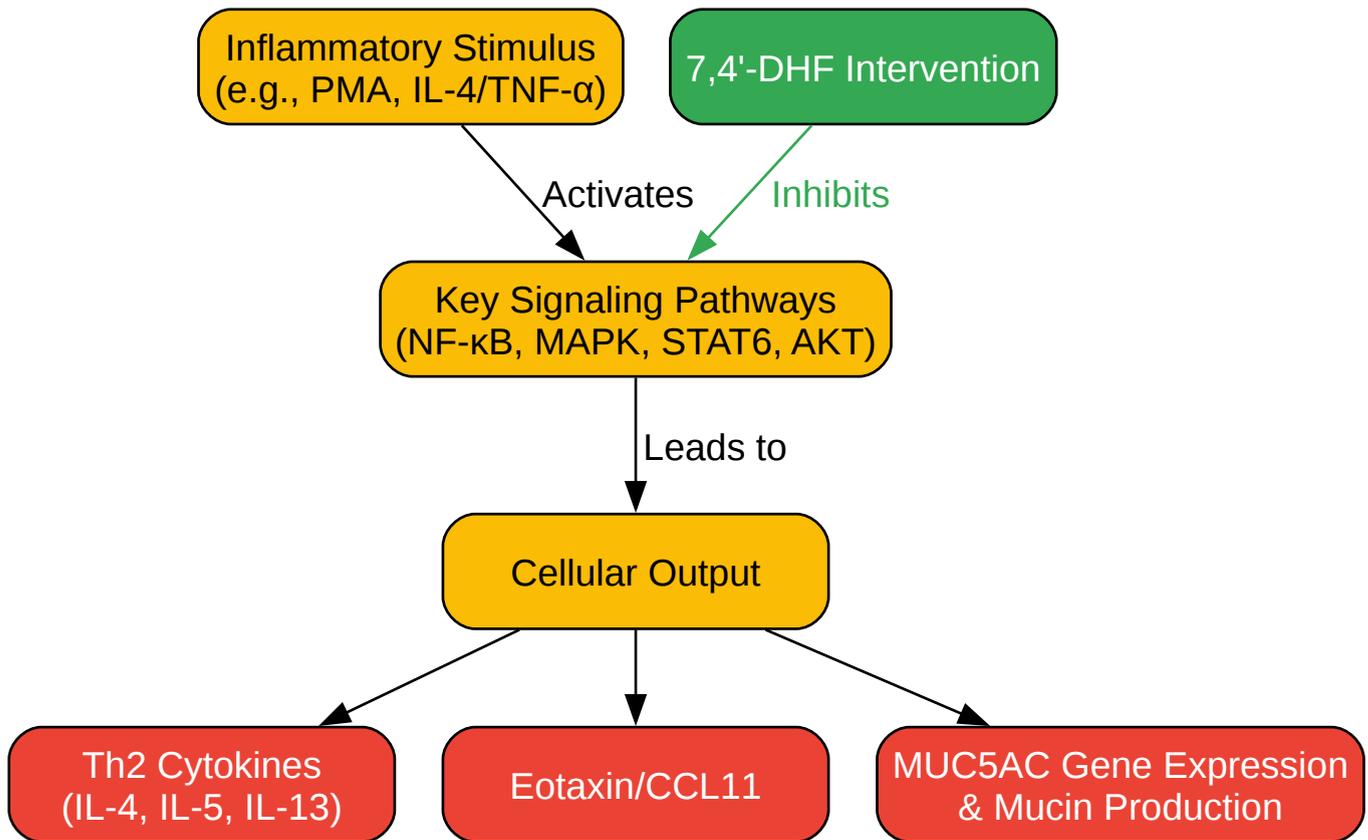
This method is used to analyze signaling pathways affected by 7,4'-DHF, such as NF- κ B and STAT6 [1] [2].

- **1. Protein Extraction:** Lyse cells (e.g., NCI-H292 or primary cells) after treatment with 7,4'-DHF and stimulation.
- **2. Gel Electrophoresis & Transfer:** Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- **3. Immunoblotting:**
 - **Blocking:** Block membrane with 5% non-fat milk or BSA.
 - **Antibody Incubation:** Incubate with primary antibodies against target proteins (e.g., p-STAT6, p-I κ B α , p-Akt, NF- κ B p65, HDAC2, and total proteins as loading controls).

- **Detection:** Incubate with HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence (ECL) substrate.

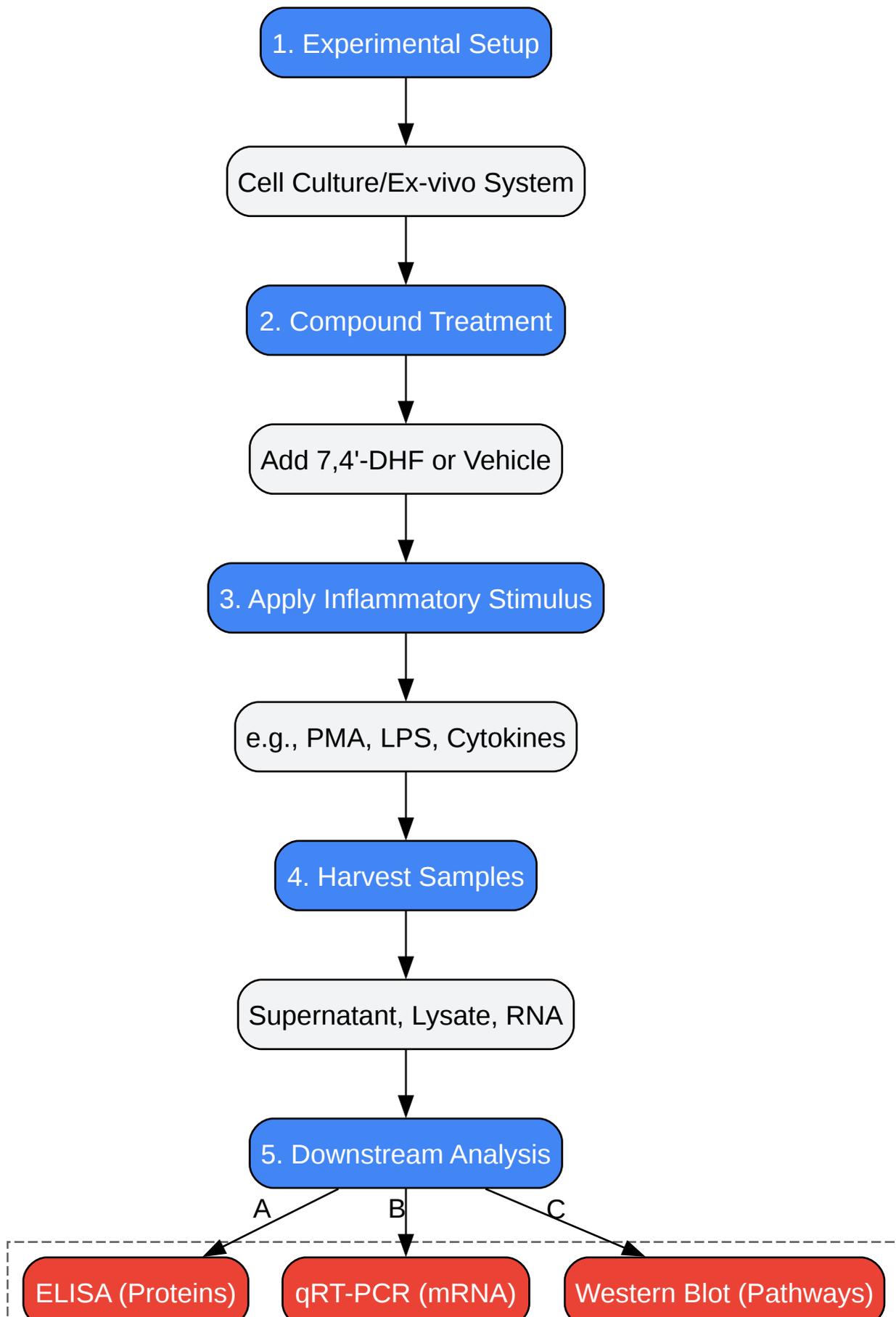
Signaling Pathways and Experimental Workflow

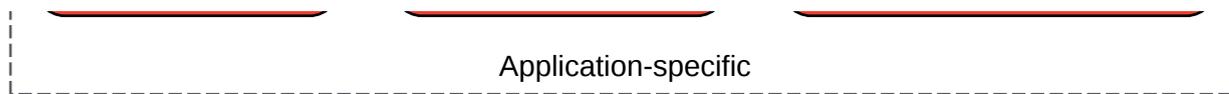
The following diagrams illustrate the proposed molecular mechanisms of 7,4'-DHF and a general workflow for conducting these experiments.



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Diagram 1: Proposed molecular mechanisms of 7,4'-DHF. 7,4'-DHF is reported to inhibit key pro-inflammatory signaling pathways (NF-κB, MAPK, STAT6, AKT) activated by various stimuli. This inhibition leads to reduced production of Th2 cytokines, eotaxin, and mucin proteins like MUC5AC [3] [1] [5].





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Diagram 2: A generalized workflow for evaluating the effects of 7,4'-DHF in experimental models. The key steps involve establishing the model system, pre-treating with the compound, applying an inflammatory challenge, and then analyzing results through various biochemical and molecular techniques [3] [1] [5].

Conclusion for Drug Development

7,4'-DHF demonstrates multi-targeted anti-inflammatory and immunomodulatory properties, making it a promising candidate for therapeutic development, particularly for Th2-driven conditions like asthma and EoE. Its ability to consistently suppress eotaxin production is a notable feature, as eotaxin is a key chemokine for eosinophil recruitment [3] [1] [2].

Key advantages for drug development include:

- **Multi-target action** modulates several key inflammatory pathways simultaneously [3] [6].
- **Demonstrated efficacy** in multiple relevant human cell systems and ex-vivo human tissue [3] [1].
- **Oral bioavailability** suggested by positive results in a murine model of asthma [1].

Future work should focus on further elucidating its pharmacokinetic and safety profile, and optimizing its potency and selectivity.

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